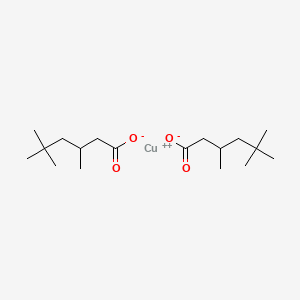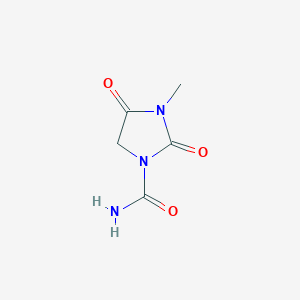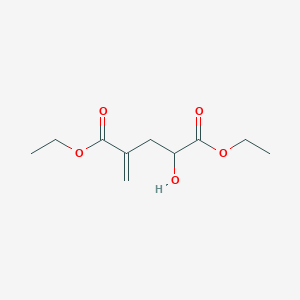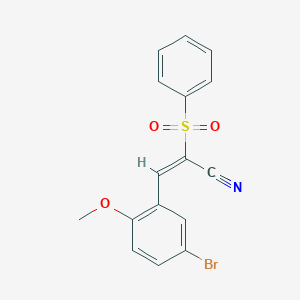
(E)-2-(benzenesulfonyl)-3-(5-bromo-2-methoxyphenyl)prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-BROMO-2-METHOXYPHENYL)-2-(PHENYLSULFONYL)PROP-2-ENENITRILE is an organic compound with a complex structure that includes a bromine atom, a methoxy group, a phenylsulfonyl group, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-BROMO-2-METHOXYPHENYL)-2-(PHENYLSULFONYL)PROP-2-ENENITRILE typically involves multiple steps:
Starting Materials: The synthesis begins with 5-bromo-2-methoxybenzaldehyde and phenylsulfonylacetonitrile.
Condensation Reaction: The aldehyde group of 5-bromo-2-methoxybenzaldehyde reacts with the active methylene group of phenylsulfonylacetonitrile in the presence of a base such as sodium ethoxide or potassium tert-butoxide.
Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or dimethylformamide at elevated temperatures (around 60-80°C) for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-BROMO-2-METHOXYPHENYL)-2-(PHENYLSULFONYL)PROP-2-ENENITRILE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride) in an organic solvent (e.g., tetrahydrofuran).
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products
Substitution: 3-(5-AMINO-2-METHOXYPHENYL)-2-(PHENYLSULFONYL)PROP-2-ENENITRILE
Reduction: 3-(5-BROMO-2-METHOXYPHENYL)-2-(PHENYLSULFONYL)PROP-2-ENAMINE
Oxidation: 3-(5-BROMO-2-HYDROXYPHENYL)-2-(PHENYLSULFONYL)PROP-2-ENENITRILE
Applications De Recherche Scientifique
3-(5-BROMO-2-METHOXYPHENYL)-2-(PHENYLSULFONYL)PROP-2-ENENITRILE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(5-BROMO-2-METHOXYPHENYL)-2-(PHENYLSULFONYL)PROP-2-ENENITRILE depends on its specific application:
Biochemical Probes: It may interact with specific enzymes or proteins, inhibiting their activity or altering their function.
Therapeutic Agents: It may target specific molecular pathways involved in inflammation or cancer, leading to the suppression of these processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(5-CHLORO-2-METHOXYPHENYL)-2-(PHENYLSULFONYL)PROP-2-ENENITRILE
- 3-(5-FLUORO-2-METHOXYPHENYL)-2-(PHENYLSULFONYL)PROP-2-ENENITRILE
- 3-(5-IODO-2-METHOXYPHENYL)-2-(PHENYLSULFONYL)PROP-2-ENENITRILE
Uniqueness
3-(5-BROMO-2-METHOXYPHENYL)-2-(PHENYLSULFONYL)PROP-2-ENENITRILE is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where bromine’s properties are advantageous.
Propriétés
Formule moléculaire |
C16H12BrNO3S |
|---|---|
Poids moléculaire |
378.2 g/mol |
Nom IUPAC |
(E)-2-(benzenesulfonyl)-3-(5-bromo-2-methoxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C16H12BrNO3S/c1-21-16-8-7-13(17)9-12(16)10-15(11-18)22(19,20)14-5-3-2-4-6-14/h2-10H,1H3/b15-10+ |
Clé InChI |
UVVGEJYJPCIPMZ-XNTDXEJSSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)Br)/C=C(\C#N)/S(=O)(=O)C2=CC=CC=C2 |
SMILES canonique |
COC1=C(C=C(C=C1)Br)C=C(C#N)S(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


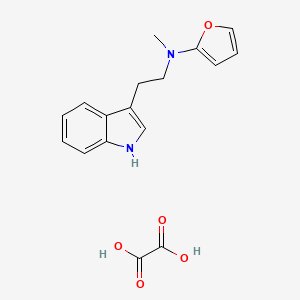
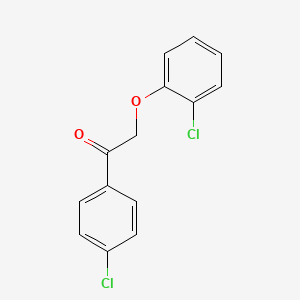
![3,3'-(4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(1H-1,2,3-triazole-4,1-diyl))bis(propan-1-ol)](/img/structure/B12823816.png)
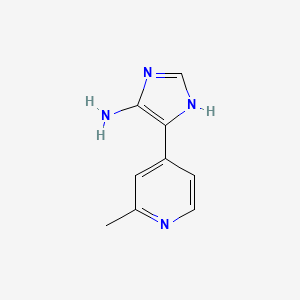
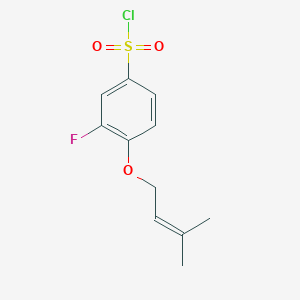
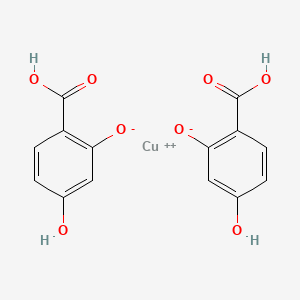
![(4R,4aS,6aR,9R,11S,11aR,11bR)-11,11a-Dihydroxy-4,11b-dimethyl-8-methylene-7-oxotetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid](/img/structure/B12823832.png)
![Methyl (2Z)-2-[(1Z,3R,3aS,3bR,4aS,5aS,6S,6aR,7aS,8S,12E,24aS,24bR,27R)-3,3a,3b,4,4a,5,5a,6,6a,7,7a,8,9,11,14,16,17,18,19,24b-eicosahydro-3,8-dihydroxy-3a,6,13-trimethyl-2,11,16,19,23-pentaoxo-23H-6,8,24a,22-[1]propanyliden[3]ylidyne-21H,24aH-cyclopropa[r]cycloprop[1,2]acenaphtho[4,5-u][1,5,10,15]tetraoxacyclodocosin-1(2H)-ylidene]propanoate](/img/structure/B12823851.png)
![2-(2-Chlorovinyl)-1H-benzo[d]imidazole](/img/structure/B12823867.png)

